molecular formula C12H16N2O B5778025 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one

1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one

Cat. No. B5778025
M. Wt: 204.27 g/mol
InChI Key: OLTRVMIVQDZHCG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has shown potential in scientific research applications. This compound is a pyridine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. One area of focus could be the development of more potent and selective acetylcholinesterase inhibitors based on the structure of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one. Another area of focus could be the development of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one-based therapies for neurological disorders and cancer. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one and its potential toxicity.

Synthesis Methods

The synthesis method for 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one involves the reaction of 2-pyridinecarboxaldehyde with 4,4-dimethyl-1-penten-3-one in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one.

Scientific Research Applications

1-amino-4,4-dimethyl-1-(2-pyridinyl)-1-penten-3-one has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in treating cancer and inflammation.

properties

IUPAC Name

(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-9(13)10-6-4-5-7-14-10/h4-8H,13H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTRVMIVQDZHCG-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C(\C1=CC=CC=N1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one

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